7-Bromo-4-iodoquinoline
Overview
Description
7-Bromo-4-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromine and iodine atoms in the quinoline ring makes this compound a valuable intermediate for various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-iodoquinoline typically involves halogenation reactions. One common method is the bromination of 4-iodoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 4-iodoquinoline or 7-bromoquinoline using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone.
Electrophilic Substitution: Bromine (Br2) in dichloromethane.
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, and a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Major Products:
- Substituted quinoline derivatives with various functional groups.
- Coupled products with extended aromatic systems.
Scientific Research Applications
7-Bromo-4-iodoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-Bromo-4-iodoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
4-Iodoquinoline: Lacks the bromine atom, making it less versatile in certain synthetic applications.
7-Bromoquinoline: Lacks the iodine atom, which may affect its reactivity and biological activity.
4,7-Dibromoquinoline: Contains two bromine atoms, which can alter its chemical properties and reactivity compared to 7-Bromo-4-iodoquinoline.
Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and enable diverse synthetic transformations. This dual halogenation enhances its utility as an intermediate in organic synthesis and its potential in medicinal chemistry.
Properties
IUPAC Name |
7-bromo-4-iodoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNVPNDYDHLEFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590592 | |
Record name | 7-Bromo-4-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700871-87-0 | |
Record name | 7-Bromo-4-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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